![molecular formula C15H19N5OS B5594820 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that have been explored for their potential biological activities. The structure contains core elements common in pharmaceutical chemistry, such as imidazo[1,2-a]pyridine and pyrazole rings, which are often investigated for their antimicrobial and antitubercular properties. The specific compound has not been directly studied in the available literature, but similar compounds have been designed and synthesized for evaluating their biological activities, particularly against mycobacterial strains and other pathogens (Lv et al., 2017).

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, typically starting from basic heterocyclic scaffolds. For instance, imidazo[1,2-a]pyridine-3-carboxamides, closely related to the target compound, have been synthesized in various studies, demonstrating considerable activity against drug-sensitive and resistant strains of mycobacteria. These syntheses generally involve the attachment of different alkyl or aryl groups to the core structure to enhance biological activity (Li et al., 2020).

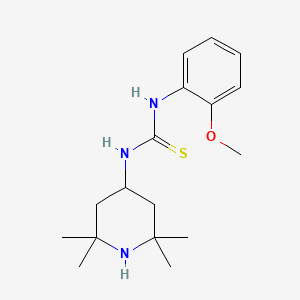

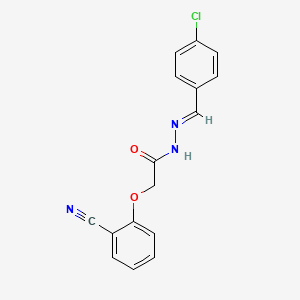

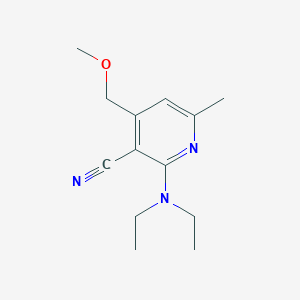

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically features a combination of aromatic and heterocyclic rings. These structures are often designed to target specific biological receptors or enzymes. NMR and X-ray crystallography are common techniques used to confirm the structure and configuration of such compounds (Yıldırım et al., 2005).

Chemical Reactions and Properties

The chemical behavior of such compounds usually includes reactions typical for aromatic and heterocyclic compounds, such as electrophilic and nucleophilic substitutions. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the derivation of numerous analogs with potentially varied biological activities (Baig et al., 1982).

Physical Properties Analysis

Compounds with similar structures typically exhibit solid-state characteristics with definitive melting points. Their solubility can vary based on the nature of the substituents attached to the core structure. These properties significantly influence the compound's formulation and delivery as a potential pharmaceutical agent (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are defined by the functional groups present on the compound. These properties are crucial for understanding the compound's behavior in biological systems and its interaction with biological molecules (Donohue et al., 2002).

科学的研究の応用

DNA Recognition and Gene Expression Control

Polyamides, including those containing N-methyl imidazole and N-methyl pyrrole, can specifically target DNA sequences to control gene expression, with implications for treating diseases like cancer. These compounds demonstrate the capability to recognize specific DNA sequences, which is fundamental for designing potential medicinal agents (Chavda et al., 2010).

Antimycobacterial Activity

Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives has shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings highlight the compound's potential as a scaffold for developing new antimycobacterial agents (Lv et al., 2017).

Synthetic Methodologies and Chemical Reactivity

Studies have explored the synthesis and functionalization reactions of various chemical compounds, including the use of thiourea and other reactants, to create a range of heterocyclic compounds. These methodologies are crucial for the development of new chemical entities with potential biological activities (Yıldırım et al., 2005).

Cellular Permeability for Drug Delivery

Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides reveal the impact of size and linker types on their ability to enter cells. This research is vital for the development of polyamides as drug delivery agents, ensuring they can effectively reach their target sites within cells (Liu & Kodadek, 2009).

Antituberculosis Agents

Imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxyethyl) moiety have been synthesized and shown to possess excellent in vitro activity against Mycobacterium tuberculosis strains, including drug-resistant varieties. This highlights the potential for developing new antitubercular agents based on this scaffold (Wu et al., 2016).

特性

IUPAC Name |

N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-4-20-11(3)12(10(2)18-20)5-6-16-14(21)13-9-19-7-8-22-15(19)17-13/h7-9H,4-6H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPRKCWMLJNRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CCNC(=O)C2=CN3C=CSC3=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)